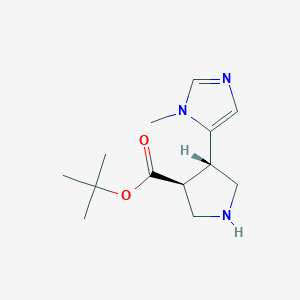
4-(2-Fluoroethyl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Fluoroethyl)-1H-1,2,4-triazole-5-thione” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The “4-(2-Fluoroethyl)” part indicates that a 2-fluoroethyl group is attached to the 4th position of the triazole ring. The “5-thione” indicates that a sulfur atom is attached to the 5th position of the triazole ring .
Molecular Structure Analysis
The molecular structure of “4-(2-Fluoroethyl)-1H-1,2,4-triazole-5-thione” would consist of a 1,2,4-triazole ring with a 2-fluoroethyl group attached to the 4th position and a sulfur atom attached to the 5th position . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or computational chemistry methods .
Chemical Reactions Analysis
The chemical reactions of “4-(2-Fluoroethyl)-1H-1,2,4-triazole-5-thione” would likely depend on the specific conditions and reagents present. Triazoles are generally stable compounds, but can undergo reactions at the nitrogen atoms or at the substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Fluoroethyl)-1H-1,2,4-triazole-5-thione” would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Radiopharmaceuticals for Vascular Inflammation Imaging
Background: Biomedical imaging plays a crucial role in understanding disease pathogenesis. Molecular imaging techniques allow us to assess cellular processes in vivo, providing insights into vascular inflammatory diseases.
Application:- Nuclear Medicine and [18F]FDG PET Imaging:
Organic Electronics and Optoelectronics
Background: Thiols and triazoles have applications in organic semiconductors.
Application:Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-fluoroethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN3S/c5-1-2-8-3-6-7-4(8)9/h3H,1-2H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNDWVPOQDHXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)N1CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethyl)-1H-1,2,4-triazole-5-thione | |
CAS RN |
1849410-15-6 |
Source


|
| Record name | 4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2700898.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2700902.png)


![Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2700907.png)
![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2700909.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)

![3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2700914.png)


![N-(2,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2700919.png)
![2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2700920.png)
